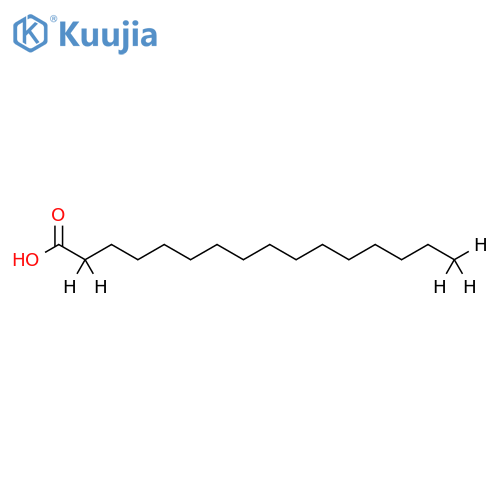Cas no 1219802-61-5 (Hexadecanoic-2,2,16,16,16-d5 Acid)

1219802-61-5 structure
商品名:Hexadecanoic-2,2,16,16,16-d5 Acid
CAS番号:1219802-61-5
MF:C16H32O2
メガワット:256.424085617065
CID:1066162
Hexadecanoic-2,2,16,16,16-d5 Acid 化学的及び物理的性質
名前と識別子
-
- Hexadecanoic-2,2,16,16,16-d5 Acid
-
- インチ: 1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)
- InChIKey: IPCSVZSSVZVIGE-UHFFFAOYSA-N
- ほほえんだ: C(CCCC([H])([H])C(=O)O)CCCCCCCCCC([H])([H])[H]
Hexadecanoic-2,2,16,16,16-d5 Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P144529-5mg |
Hexadecanoic-2,2,16,16,16-d5 Acid |
1219802-61-5 | 5mg |
$ 81.00 | 2023-09-06 | ||
| TRC | P144529-2.5mg |
Hexadecanoic-2,2,16,16,16-d5 Acid |
1219802-61-5 | 2.5mg |
$ 64.00 | 2023-09-06 | ||
| TRC | P144529-25mg |
Hexadecanoic-2,2,16,16,16-d5 Acid |
1219802-61-5 | 25mg |
$144.00 | 2023-05-17 |
Hexadecanoic-2,2,16,16,16-d5 Acid 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
1219802-61-5 (Hexadecanoic-2,2,16,16,16-d5 Acid) 関連製品
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
